1H-indole-6-carbaldehyde
Overview
Description
1H-Indole-6-carbaldehyde is an organic compound belonging to the indole family, characterized by a benzene ring fused to a pyrrole ring. The compound is notable for its aldehyde functional group attached to the sixth position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties .
Mechanism of Action
Target of Action
1H-Indole-6-carbaldehyde, also known as Indole-6-carboxaldehyde, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . They play a crucial role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives, including this compound, are involved in various biochemical pathways. They are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects can vary depending on the specific derivative and its targets.
Result of Action
The result of this compound’s action can vary depending on its specific targets and the biological context. For example, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
1H-indole-6-carbaldehyde interacts with multiple receptors, making it an important scaffold in many synthetic drug molecules . It possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . It has been found to have inhibitory activity against influenza A and Coxsackie B4 virus .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a valuable tool in the treatment of various diseases .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride . Another method includes the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction is often employed due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Indole-6-carboxylic acid.
Reduction: Indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1H-Indole-6-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.
1H-Indole-5-carbaldehyde: Aldehyde group at the fifth position.
1H-Indole-2-carbaldehyde: Aldehyde group at the second position.
Uniqueness: 1H-Indole-6-carbaldehyde is unique due to its specific position of the aldehyde group, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct biological and chemical properties compared to its isomers .
Properties
IUPAC Name |
1H-indole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBWOAEHQDXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378458 | |
Record name | 1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-70-9 | |
Record name | 1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-6-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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